Avanafil dibesylate
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Overview
Description
Avanafil dibesylate is a PDE5 inhibitor.
Scientific Research Applications
1. Analytical Methods for Quality Control
- Kumar et al. (2017) developed a high-performance liquid chromatography (HPLC) method for determining degradation products and process-related impurities in avanafil tablets, providing crucial quality control capabilities (Kumar, Sangeetha, Kalyanraman, & Sainath, 2017).
2. Stability and Degradation Analysis
- Can (2018) focused on establishing liquid chromatography methods for quantitative and qualitative determination of avanafil and its degradation products, highlighting the drug's stability under various conditions (Can, 2018).
3. Enhancement of Drug Solubility and Bioavailability
- Kurakula et al. (2016) explored the use of solid lipid nanoparticles for enhancing the solubility and bioavailability of avanafil, a significant advancement in drug delivery systems (Kurakula, Ahmed, Fahmy, & Ahmed, 2016).
4. Transdermal Drug Delivery
- Ahmed and Badr-Eldin (2019) developed nanosized avanafil invasomes for transdermal delivery, offering an alternative to oral administration and enhancing bioavailability (Ahmed & Badr-Eldin, 2019).
5. Identification and Characterization of Impurities
- Zhao et al. (2022) identified and synthesized avanafil process impurities, crucial for ensuring drug safety and efficacy (Zhao, Wu, Yu, Sun, Liu, Yuan, Liu, & Jin, 2022).
6. Exploration of Pharmacokinetics
- Kammoun et al. (2020) conducted a study on the pharmacokinetics of avanafil, providing insights into its distribution and metabolism in the body (Kammoun, Khedr, & Ahmed, 2020).
7. Neuroprotective Effects and Treatment Applications
- Kurakula et al. (2021) investigated the neuroprotective effects of avanafil nanocomplexes, suggesting potential applications in treating diabetic neuropathy (Kurakula, Naveen, Patel, Manne, & Patel, 2021).
8. Enhancement of Endothelial Function
- Elkamshoushi et al. (2020) evaluated the efficacy of avanafil in improving endothelial function, indicating its broader therapeutic implications (Elkamshoushi, Badae, Kabary, & Omar, 2020).
9. Formulation Optimization for Improved Bioavailability
- Aldawsari et al. (2020) formulated avanafil biodegradable polymeric nanoparticles to enhance its bioavailability, demonstrating significant advancements in drug formulation (Aldawsari, Fahmy, Abd-Allah, & Ahmed, 2020).
10. Transdermal Delivery Systems
- Hosny and Aldawsari (2015) developed avanafil liposomes for transdermal delivery, presenting an innovative approach to ED treatment (Hosny & Aldawsari, 2015).
properties
CAS RN |
330784-48-0 |
---|---|
Molecular Formula |
C35H38ClN7O9S2 |
Molecular Weight |
800.3 |
IUPAC Name |
benzenesulfonic acid;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3.2C6H6O3S/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32;2*7-10(8,9)6-4-2-1-3-5-6/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30);2*1-5H,(H,7,8,9)/t16-;;/m0../s1 |
InChI Key |
DTNQLMYRSLBWLF-SQKCAUCHSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Avanafil dibesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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